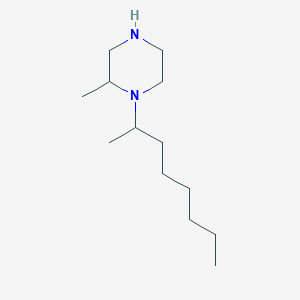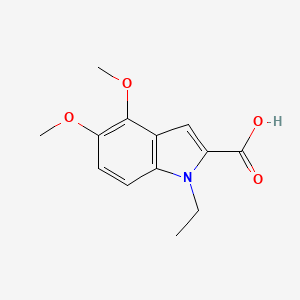![molecular formula C12H17BrN2 B6330523 1-[(3-Bromophenyl)methyl]-2-methylpiperazine CAS No. 1240573-44-7](/img/structure/B6330523.png)
1-[(3-Bromophenyl)methyl]-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves using techniques like X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including its reactivity and the conditions needed for these reactions .Physical And Chemical Properties Analysis
This involves measuring properties like the compound’s melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, which include “1-[(3-Bromophenyl)methyl]-2-methylpiperazine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been successfully synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . They have shown superior antipromastigote activity and inhibition effects against Plasmodium berghei .
Anti-Inflammatory Applications
The compound has shown promise in the regulation of inflammatory diseases, as demonstrated by docking studies . This suggests that it could be a potential candidate for the development of new anti-inflammatory drugs.
Synthesis of Monoisomeric Phthalocyanines
“1-[(3-Bromophenyl)methyl]-2-methylpiperazine” is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . These compounds have various applications in fields like organic solar cells, photodynamic therapy, and gas sensors.
Antiviral Activity
Indole derivatives, which include “1-[(3-Bromophenyl)methyl]-2-methylpiperazine”, have shown antiviral activity . They have been prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Antioxidant Activity
Indole derivatives also possess antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial and Antitubercular Activities
Indole derivatives have shown antimicrobial and antitubercular activities . This suggests that “1-[(3-Bromophenyl)methyl]-2-methylpiperazine” could potentially be used in the development of new antimicrobial and antitubercular drugs.
Antidiabetic Activity
Indole derivatives have also shown antidiabetic activity . This suggests that “1-[(3-Bromophenyl)methyl]-2-methylpiperazine” could potentially be used in the development of new antidiabetic drugs.
Anticholinesterase Activity
Indole derivatives have shown anticholinesterase activity . Anticholinesterases are a type of drug that inhibits the breakdown of acetylcholine, a neurotransmitter, in the body. This suggests that “1-[(3-Bromophenyl)methyl]-2-methylpiperazine” could potentially be used in the development of new anticholinesterase drugs.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, including electrophilic substitution . The bromophenyl group in the compound could potentially enhance its reactivity, allowing it to interact more effectively with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
A study on a similar compound, 1- (3′-bromophenyl)-heliamine, showed that it was quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-10-8-14-5-6-15(10)9-11-3-2-4-12(13)7-11/h2-4,7,10,14H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWODVPOLSPOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-2-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B6330454.png)




![2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6330479.png)
![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)


![2-[2-(Dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione; 95%](/img/structure/B6330498.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine](/img/structure/B6330512.png)